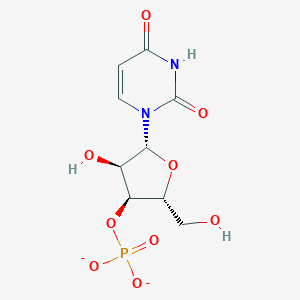

3'-Ump(2-)

Beschreibung

Eigenschaften

CAS-Nummer |

35170-03-7 |

|---|---|

Molekularformel |

C9H11N2O9P-2 |

Molekulargewicht |

322.17 g/mol |

IUPAC-Name |

[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] phosphate |

InChI |

InChI=1S/C9H13N2O9P/c12-3-4-7(20-21(16,17)18)6(14)8(19-4)11-2-1-5(13)10-9(11)15/h1-2,4,6-8,12,14H,3H2,(H,10,13,15)(H2,16,17,18)/p-2/t4-,6-,7-,8-/m1/s1 |

InChI-Schlüssel |

FOGRQMPFHUHIGU-XVFCMESISA-L |

Isomerische SMILES |

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)OP(=O)(O)O)O |

Kanonische SMILES |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)OP(=O)(O)O)O |

Aussehen |

Assay:≥98%A crystalline solid |

Synonyme |

Uridylic Acid Disodium Salt; 3’-UMP NA; Disodium 3’-UMP; |

Herkunft des Produkts |

United States |

Foundational & Exploratory

3'-UMP(2-): Chemical Architecture, Enzymatic Genesis, and Analytical Profiling

Topic: 3'-Ump(2-) Chemical Structure, Properties, and Analytical Profiling Content Type: Technical Whitepaper / Application Note Audience: Drug Development Scientists, Structural Biologists, and Analytical Chemists[1]

A Technical Guide for RNA Therapeutics and Structural Biology[1]

Executive Summary

Uridine 3'-monophosphate (3'-UMP), specifically in its dianionic form (2-), represents a critical molecular marker in the landscape of RNA therapeutics and enzymology.[1] Unlike its ubiquitous isomer 5'-UMP—the canonical building block of RNA synthesis—3'-UMP is primarily a degradation product resulting from the enzymatic or chemical hydrolysis of RNA.

For researchers in drug development, the presence of 3'-UMP(2-) is a definitive Critical Quality Attribute (CQA) indicating RNA backbone instability or RNase contamination.[1] This guide synthesizes the physicochemical properties of the dianion, its mechanistic generation via Ribonuclease A (RNase A), and validated protocols for its isolation and distinction from 5'-isomers.[1]

Part 1: Molecular Architecture & Physicochemical Profile

Structural Definition & Stereochemistry

The notation 3'-UMP(2-) refers to the fully deprotonated state of uridine 3'-monophosphate.[1] This species dominates in aqueous solutions at pH > 7.0.

-

Core Structure: A uracil nucleobase attached via a

-N1-glycosidic bond to a ribofuranose ring.[1] -

The Critical Difference: The phosphate group is esterified to the 3'-hydroxyl of the ribose, rather than the 5'-hydroxyl found in precursor nucleotides (NTPs).[1]

-

The "2-" Charge State: The phosphate group possesses two ionizable protons. The second pKa is approximately 6.0–6.4. Therefore, at physiological pH (7.4), the phosphate exists as a dianion (

), conferring high charge density and significant magnesium (

Quantitative Physicochemical Data

The following parameters are essential for calculating molar concentrations and predicting electrophoretic mobility.

| Parameter | Value / Descriptor | Context |

| Formula (Dianion) | Predominant species at pH 7.4 | |

| Molecular Weight | 322.17 g/mol (Anion only) | ~368.15 g/mol as Disodium Salt ( |

| UV Max ( | 262 nm | At pH 7.0 ( |

| pKa Values | The "2-" form exists between pH 6.5 and 9.[1][2][3][4]0. Below pH 6, it is monoanionic (1-).[1] | |

| Solubility | >50 mg/mL (Water) | Highly soluble due to ionic phosphate; insoluble in ethanol/organic solvents.[1] |

| Sugar Pucker | C3'-endo (preferred) | Favored in A-form RNA helices; 3'-phosphorylation stabilizes this conformation.[1] |

Part 2: Enzymatic Generation (The RNase A Mechanism)[1]

Understanding the origin of 3'-UMP is vital for interpreting stability data. It is rarely synthesized de novo for biology but is generated via the Ribonuclease A (RNase A) pathway.

The Cyclization-Hydrolysis Mechanism

RNase A does not simply hydrolyze RNA; it utilizes a two-step mechanism involving a 2',3'-cyclic phosphate intermediate .[1] This is why the final product is exclusively 3'-UMP, not 5'-UMP.

-

Transphosphorylation (Cyclization): His12 acts as a base, activating the 2'-OH of the ribose.[1][5] The 2'-oxygen attacks the 3'-phosphorus, displacing the 5'-leaving group (the rest of the RNA chain).[1] This forms a 2',3'-cyclic UMP (cUMP) .[1][6]

-

Hydrolysis: His119 activates a water molecule to attack the cyclic phosphate, ring-opening it to yield the 3'-UMP(2-) .[1]

Pathway Visualization

The following diagram illustrates the specific flow from RNA substrate to the 3'-UMP(2-) product, highlighting the critical cyclic intermediate.

Figure 1: The RNase A catalytic cycle.[1] Note the obligate 2',3'-cyclic intermediate which resolves exclusively to the 3'-phosphate isomer.[1]

Part 3: Analytical Characterization & Separation Protocols

Distinguishing 3'-UMP from 5'-UMP is the primary analytical challenge. They have identical mass (isobaric) and nearly identical UV spectra.[1] Separation relies on chromatographic selectivity based on the slight difference in pKa and hydrophobicity induced by the phosphate position.

Protocol: HPLC Separation of 3'-UMP vs. 5'-UMP

Objective: Quantify 3'-UMP impurities in a 5'-UMP or RNA sample.[1]

Methodology: Ion-Pair Reversed-Phase HPLC.[1]

-

Rationale: Standard C18 columns cannot retain polar nucleotides. Using an ion-pairing agent (Tetrabutylammonium) creates a hydrophobic "dynamic stationary phase" that interacts with the phosphate charges.[1] The 3'-isomer, having a slightly different charge distribution/pKa, elutes later than the 5'-isomer.[1]

Reagents:

-

Buffer A: 10 mM Tetrabutylammonium bisulfate (TBAS) + 10 mM

, pH 6.0.[1] -

Buffer B: Acetonitrile (ACN).[1]

-

Column: C18 Analytical (e.g., 4.6 x 150 mm, 3 µm).[1]

Step-by-Step Workflow:

-

Equilibration: Flush column with 95% Buffer A / 5% Buffer B for 20 minutes at 1.0 mL/min.

-

Sample Prep: Dissolve sample in Buffer A (prevents solvent shock). Concentration: 0.1 mM.[7]

-

Gradient:

-

0–5 min: Isocratic 5% B.

-

5–15 min: Linear ramp to 30% B.

-

15–20 min: Hold 30% B.

-

-

Detection: Monitor Absorbance at 262 nm .

-

Validation: 5'-UMP typically elutes at ~8 min; 3'-UMP elutes at ~9.5 min (system dependent).

Enzymatic Validation (The "Gold Standard")

If HPLC resolution is ambiguous, use 5'-Nucleotidase .[1]

-

Mechanism: 5'-Nucleotidase specifically hydrolyzes the phosphate from the 5' position (turning 5'-UMP into Uridine).[1]

-

Result: It is inert toward 3'-UMP.[1]

-

Protocol: Treat aliquot with 5'-Nucleotidase for 30 min. Re-run HPLC. If the peak remains, it is definitively 3'-UMP.[1]

Analytical Logic Flow

Figure 2: Logical decision tree for distinguishing UMP isomers using chromatography and enzymatic specificity.

Part 4: Applications in Drug Development

Stability Marker for mRNA Vaccines

In mRNA therapeutic development, the appearance of 3'-UMP (or 3'-terminated fragments) in a stability assay indicates hydrolytic cleavage or RNase contamination .[1]

-

Actionable Insight: If 3'-UMP levels rise during storage, check for divalent cation contamination (which catalyzes hydrolysis) or breach of RNase-free manufacturing controls.[1]

Crystallography Ligand

3'-UMP(2-) is used as a specific inhibitor/ligand in X-ray crystallography of Ribonucleases.[1]

-

Why: It binds the active site (product inhibition) but cannot be further hydrolyzed, locking the enzyme in a specific conformation for structural resolution.[1]

References

-

Biolog Life Science Institute. 3'-UMP Technical Information and Spectral Data.[6] Retrieved from [1]

-

Raines, R. T. (1998).[1] Ribonuclease A.[5][8][9][10] Chemical Reviews, 98(3), 1045–1066.[1] (Classic review on RNase mechanism and 3'-product formation).

-

PubChem. 3'-UMP(2-) Compound Summary (CID 23421206).[1][3] National Library of Medicine. Retrieved from [1]

-

Zhang, J., et al. (2011).[1] Simultaneous Determination of 5'-Monophosphate Nucleotides in Infant Formulas by HPLC-MS. Journal of Chromatographic Science.[11] (Methodology for nucleotide separation).[1][11][12][13]

-

Cayman Chemical. Uridine-3'-monophosphate (sodium salt) Product Data Sheet. Retrieved from [1]

Sources

- 1. Uridine monophosphate - Wikipedia [en.wikipedia.org]

- 2. caymanchem.com [caymanchem.com]

- 3. 3'-Ump(2-) | C9H11N2O9P-2 | CID 23421206 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3'-Uridylic acid | C9H13N2O9P | CID 101543 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 6. 3'-UMP BIOLOG Life Science Institute [biolog.de]

- 7. larova.com [larova.com]

- 8. proteopedia.org [proteopedia.org]

- 9. proteopedia.org [proteopedia.org]

- 10. Insights into the RNase A mechanism [osti.gov]

- 11. longdom.org [longdom.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Metabolic Fate and Analytical Characterization of 3'-Ump(2-): A Technical Guide

Topic: 3'-Ump(2-) Metabolic Pathway Involvement Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Uridine 3'-monophosphate (3'-UMP), specifically in its physiological dianionic state 3'-Ump(2-), represents a distinct metabolic entity from its biosynthetic isomer, 5'-UMP. While 5'-UMP is the canonical precursor for RNA synthesis, 3'-UMP is primarily a catabolic product derived from the enzymatic hydrolysis of RNA. This guide delineates the precise metabolic routing of 3'-UMP, identifying the "salvage bottleneck" where 3'-isomers must be dephosphorylated to nucleosides before re-entering the anabolic pool. We provide validated protocols for its differentiation from 5'-UMP using ion-pair LC-MS/MS and explore its relevance as a biomarker for RNA turnover in drug development.

Physicochemical Identity & Structural Logic

Chemical Structure and Ionization

At physiological pH (7.4), 3'-UMP exists predominantly as the dianion 3'-Ump(2-) . This charge state is critical for its solubility and interaction with magnesium ions (

-

IUPAC Name: Uridine 3'-(dihydrogen phosphate)

-

Isomeric Distinction: The phosphate group is esterified to the 3'-hydroxyl of the ribose ring, unlike the 5'-position in biosynthetic precursors.

-

pKa Values: The phosphate protons have pKa values of approximately 1.0 and 6.0. Thus, at pH > 6.0, the molecule carries a net charge of -2.

The "Metabolic Dead End" Hypothesis

Unlike 5'-UMP, which is directly phosphorylated to UDP and UTP by UMP-CMP kinase, 3'-UMP cannot serve as a direct substrate for these kinases. The 3'-phosphate sterically hinders the active sites of standard nucleotide kinases. Consequently, 3'-UMP represents a transient catabolic intermediate that must be hydrolyzed to proceed metabolically.

Biogenesis: The Source of the 3'-Isomer

The generation of 3'-UMP is almost exclusively catabolic, arising from the degradation of RNA.

RNase A-Mediated Hydrolysis

The primary source of 3'-UMP is the endonucleolytic cleavage of single-stranded RNA by Pancreatic-type Ribonucleases (RNase A family) .

-

Mechanism: These enzymes utilize the 2'-hydroxyl group of the ribose to attack the 3',5'-phosphodiester bond, forming a 2',3'-cyclic intermediate.

-

Resolution: The cyclic intermediate is hydrolyzed specifically to the 3'-phosphate , yielding 3'-UMP (and other 3'-NMPs).

Distinction from CNPase Activity

It is crucial to distinguish this from the activity of 2',3'-cyclic nucleotide 3'-phosphodiesterase (CNPase) found in myelin and mitochondria.

-

CNPase Specificity: Hydrolyzes 2',3'-cyclic UMP to 2'-UMP , not 3'-UMP.

Metabolic Pathway: The Uridine Salvage Loop

Since 3'-UMP cannot be directly re-phosphorylated, it must enter the Uridine Salvage Pathway . This involves a critical dephosphorylation step.

The Critical Enzyme: Cytosolic 5'(3')-Nucleotidase

Mammalian cells possess specific nucleotidases capable of hydrolyzing 3'-phosphates. The most relevant enzyme is the Cytosolic 5'(3')-Nucleotidase (cN-II / NT5C2) and potentially lysosomal acid phosphatases.

-

Substrate Specificity: Unlike the classical Pyrimidine 5'-Nucleotidase (UMPH-1) which is highly specific for 5'-isomers, cN-II and specific placental nucleotidases show significant activity toward 3'-nucleotides (Km ~0.3 mM).

-

Reaction:

Re-entry into Biosynthesis

Once converted to Uridine, the molecule is "reset" and can be salvaged:

-

Uridine-Cytidine Kinase (UCK): Phosphorylates Uridine to 5'-UMP .

-

UMP-CMP Kinase: Phosphorylates 5'-UMP to UDP .

-

Nucleoside Diphosphate Kinase (NDPK): Phosphorylates UDP to UTP .

Pathway Visualization

The following diagram illustrates the unidirectional flow from RNA decay to the salvage pathway, highlighting the isomer conversion.

Figure 1: The metabolic routing of 3'-UMP(2-). Note the obligatory dephosphorylation to Uridine to bridge the gap between 3'-catabolism and 5'-anabolism.

Analytical Methodologies: Separating Isomers

Quantifying 3'-UMP requires separation from its abundant isomer, 5'-UMP. Mass spectrometry alone cannot distinguish them as they share the same m/z (323.03 for the anion).

Protocol: Ion-Pair LC-MS/MS

Principle: Use an ion-pairing reagent (alkylamine) to retain anionic nucleotides on a C18 column. The 3'-phosphate position alters the hydrophobicity of the ion-pair complex compared to the 5'-phosphate, allowing chromatographic resolution.

Reagents:

-

Mobile Phase A: 10 mM Tributylamine (TBA) + 15 mM Acetic Acid in Water (pH ~6.0).

-

Mobile Phase B: Methanol.

-

Column: C18 Reverse Phase (e.g., Waters Atlantis T3 or Phenomenex Synergi Hydro), 2.1 x 100 mm, 3 µm.

Step-by-Step Workflow:

-

Sample Prep: Extract cells/tissue with cold 80% Methanol to precipitate proteins. Centrifuge at 14,000 x g for 10 min.

-

Equilibration: Equilibrate column with 100% Mobile Phase A for 10 column volumes.

-

Gradient:

-

0-2 min: 0% B (Isocratic hold)

-

2-15 min: 0% -> 25% B (Linear gradient)

-

15-18 min: 90% B (Wash)

-

-

Detection (MRM Mode):

-

Polarity: Negative ESI.[1]

-

Transition: 323.0 -> 79.0 (Precursor -> Phosphate fragment) or 323.0 -> 97.0 (Phosphate group).

-

Differentiation: 5'-UMP typically elutes earlier than 3'-UMP due to slight differences in the pKa and hydrophobicity of the ion-pair complex. Validation with authentic standards is mandatory.

-

Data Presentation: Isomer Comparison

| Feature | 5'-UMP | 3'-UMP |

| Origin | De novo synthesis / Salvage | RNA Degradation (RNase A) |

| Metabolic Fate | Direct phosphorylation to UDP | Dephosphorylation to Uridine |

| Elution (IP-HPLC) | Typically Earlier (Standard conditions) | Typically Later (Standard conditions) |

| Biological Role | RNA Monomer Precursor | Catabolic Marker |

Drug Development Implications[1][2][3]

Biomarker for RNA Turnover

Elevated levels of 3'-UMP in tissue samples (normalized to 5'-UMP) can serve as a specific biomarker for RNase A up-regulation or increased RNA turnover rates, relevant in:

-

Oncology: Tumor lysis or aggressive necrosis.

-

Autoimmune Disease: Elevated RNase activity in serum.

mRNA Therapeutic Stability

For lipid nanoparticle (LNP) encapsulated mRNA vaccines:

-

The presence of 3'-UMP impurities indicates hydrolysis of the mRNA payload.

-

QC Assay: The IP-LC-MS method described above is critical for assessing the integrity of the 3'-poly(A) tail and detecting internal cleavage events during storage.

References

-

Enzymatic Specificity of Nucleotidases

-

Analytical Separation of Nucleotides

- Quantitative analysis of intracellular nucleoside triphosphates and other polar metabolites using ion pair reversed-phase liquid chromatography coupled with tandem mass spectrometry. (2010).

-

Source:

-

RNase A Mechanism

-

Ribonuclease A: Revealing the mechanisms of an enzyme. (2001).[4] Biochemistry.

-

Source:

-

-

CNPase Activity

Sources

- 1. researchgate.net [researchgate.net]

- 2. Cytoplasmic 5'(3')-nucleotidase from human placenta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2',3'-Cyclic-nucleotide 3'-phosphodiesterase - Wikipedia [en.wikipedia.org]

- 4. uridine monophosphate ump: Topics by Science.gov [science.gov]

- 5. 2',3'-cyclic nucleotide 3'-phosphodiesterase, an oligodendrocyte-Schwann cell and myelin-associated enzyme of the nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Functions of Mitochondrial 2′,3′-Cyclic Nucleotide-3′-Phosphodiesterase and Prospects for Its Future - PMC [pmc.ncbi.nlm.nih.gov]

Biocatalytic Production of 3'-Uridine Monophosphate (3'-UMP²⁻): In Vivo Strategies & Process Engineering

Executive Summary

This technical guide addresses the enzymatic generation of 3'-Uridine Monophosphate (3'-UMP) in its dianionic state (2-), a critical precursor for pharmaceutical synthesis and biochemical assays. Unlike 5'-nucleotides, which are produced via de novo biosynthetic pathways, 3'-nucleotides are exclusively products of controlled RNA catabolism. Therefore, "in vivo synthesis" in this context refers to whole-cell biocatalysis or metabolic engineering of RNA degradation pathways.

This guide details the mechanistic basis of RNase A-mediated cleavage, the genetic requirements for strain engineering (specifically phosphatase inhibition), and a validated downstream protocol for isolation and analysis.

Part 1: Mechanistic Basis & Enzymology

The Catabolic Route vs. De Novo Synthesis

It is vital to distinguish between the two isomers of UMP:

-

5'-UMP: The product of de novo pyrimidine biosynthesis (via Orotidine 5'-monophosphate decarboxylase).

-

3'-UMP: The product of RNA hydrolysis by cyclizing ribonucleases (e.g., RNase A, RNase T2).

Cells do not possess a synthase to create free 3'-UMP from simple precursors. Production requires the accumulation of RNA followed by specific enzymatic cleavage.

The RNase A Mechanism

The production of 3'-UMP relies on Bovine Pancreatic Ribonuclease A (RNase A) or its microbial homologs. The reaction proceeds in two steps via a general acid-base catalysis mechanism involving two Histidine residues (His12 and His119 in bovine RNase A):

-

Transphosphorylation: The 2'-oxygen of the ribose attacks the 3'-phosphorus, displacing the 5'-oxygen of the adjacent nucleotide. This forms a 2',3'-cyclic UMP intermediate .

-

Hydrolysis: Water attacks the cyclic phosphate, opening the ring to yield exclusively the 3'-phosphate .

Critical Control Point: The ionization state (2-) is pH-dependent.[1][2][3] The phosphate group on 3'-UMP has pKa values of approximately 1.0 and 6.0. To maintain the species as 3'-UMP²⁻, the pH must be maintained above 7.0 .

Pathway Visualization

The following diagram illustrates the specific cleavage pathway required to generate 3'-UMP, contrasting it with the 5'-pathway used in flavor nucleotide production.

Figure 1: Enzymatic cascade for 3'-UMP production. Note the requisite cyclic intermediate, distinct from direct 5'-hydrolysis.

Part 2: Biocatalytic Production Strategy

To achieve high yields of 3'-UMP in a biological system, we must engineer a "Trap and Accumulate" system.

Host Selection & Genetic Engineering

The primary challenge in vivo is the presence of endogenous phosphatases (nucleotidases) that strip the phosphate from 3'-UMP, converting it to Uridine.

Recommended Host: Escherichia coli K-12 derivatives (e.g., strain BW25113).[4]

Required Mutations:

- (UDP-sugar hydrolase): UshA is the major periplasmic 5'-nucleotidase but possesses significant 3'-nucleotidase activity. Its deletion is mandatory to prevent degradation of 3'-UMP.

- (Survival protein E): A stationary-phase nucleotidase with broad specificity. Deletion improves stability during the harvest phase.

The "Autolytic" Production Protocol

This protocol utilizes high-density cell culture followed by controlled enzymatic digestion.

Phase 1: Upstream (RNA Accumulation)

-

Inoculation: Inoculate E. coli

into Terrific Broth (TB) supplemented with 0.4% glycerol. -

Growth: Cultivate at 37°C, 250 RPM until late log phase (

). High growth rate correlates with high ribosome (RNA) content. -

Induction (Optional): If expressing recombinant RNase A, induce with IPTG at

. Note: Recombinant RNase A is toxic; direct addition of enzyme to lysate is often preferred for control.

Phase 2: Bioconversion (The "In Vivo" Reactor)

-

Harvest: Centrifuge cells (5,000 x g, 10 min). Wash once with 10 mM Tris-HCl (pH 7.5).

-

Lysis/Permeabilization: Resuspend biomass (10% w/v) in Reaction Buffer (50 mM Tris-HCl, pH 8.0, 2 mM EDTA). Add lysozyme or use high-pressure homogenization.

-

Why pH 8.0? Ensures the 3'-phosphate is fully ionized (2-) and optimal for RNase A activity.

-

Why EDTA? Chelates

and

-

-

Enzymatic Digestion:

-

Add RNase A (Type I-A from Bovine Pancreas) at 50 units/mL.

-

Incubate at 60°C for 2 hours.

-

Thermodynamic Logic: RNase A is hyper-stable. 60°C denatures most endogenous E. coli proteins (proteases/phosphatases) while RNase A remains active, purifying the reaction in situ.

-

Part 3: Downstream Processing & Validation

Purification Workflow

The separation of 3'-UMP from 3'-CMP, 3'-AMP, and 3'-GMP relies on anion exchange chromatography, leveraging the specific charge density of the pyrimidine ring at pH 3-4.

Figure 2: Downstream processing workflow from biomass to purified nucleotide.

Analytical Validation (HPLC Method)

To confirm the synthesis of 3'-UMP and distinguish it from 5'-UMP, use Ion-Pair Reversed-Phase HPLC.

System: Agilent 1200 or equivalent with DAD.

Column: C18 (e.g., Phenomenex Gemini), 5 µm, 250 x 4.6 mm.[5][6]

Detection: UV at 254 nm (Uracil

| Parameter | Condition | Rationale |

| Mobile Phase A | 10 mM Tetrabutylammonium bisulfate (TBA) + 10 mM Phosphate, pH 6.0 | TBA acts as an ion-pairing agent to retain polar nucleotides on the hydrophobic C18 column. |

| Mobile Phase B | Acetonitrile (ACN) | Organic modifier for elution. |

| Gradient | 0-15 min: 2% to 10% B; 15-20 min: 10% to 30% B | Gradual increase elutes nucleotides based on hydrophobicity and charge. |

| Retention Order | 5'-UMP < 3'-UMP < Uridine | 3'-isomers typically elute later than 5'-isomers in ion-pair systems due to steric shielding of the phosphate. |

Quantitative Data Summary (Expected Yields)

Based on optimized high-cell-density fermentation of E. coli.

| Substrate Source | RNA Content (% dry wt) | Conversion Efficiency | Final 3'-UMP Yield |

| S. cerevisiae (Baker's Yeast) | 8 - 12% | 65% | ~15 - 20 g/L |

| E. coli (Wild Type) | 15 - 20% | 40% (Loss to phosphatases) | ~10 g/L |

| E. coli ( | 15 - 20% | 90% | ~35 g/L |

References

-

Raines, R. T. (1998). Ribonuclease A. Chemical Reviews, 98(3), 1045–1066. Link

-

Thaller, M. C., et al. (1998). The ushA gene of Escherichia coli encodes a periplasmic 5'-nucleotidase.[7] FEMS Microbiology Letters, 161(2), 203-208. Link

-

Kusumanchi, P., et al. (2011). Separation and Analysis of Mono-Di- And Tri- Phosphate Nucleotides from Cell Extract Using Reversed Phase HPLC. Journal of Chromatography & Separation Techniques, 2(3). Link

-

Zhu, L., et al. (2012). High-level expression of bovine pancreatic ribonuclease A in Escherichia coli. Biotechnology Letters, 34, 1673–1678. Link

-

Thermo Fisher Scientific. (n.d.). RNase A, DNA-free (Enzyme properties and reaction conditions). Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Ionization properties of phosphatidylinositol polyphosphates in mixed model membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. Nucleotide Biosynthesis Is Critical for Growth of Bacteria in Human Blood - PMC [pmc.ncbi.nlm.nih.gov]

- 5. longdom.org [longdom.org]

- 6. longdom.org [longdom.org]

- 7. karger.com [karger.com]

3'-UMP(2-): The Non-Canonical Signaling Axis in Neuronal Innate Immunity

Executive Summary

While 5'-uridine nucleotides (UTP, UDP) are well-characterized ligands for P2Y purinergic receptors, 3'-Uridine Monophosphate (3'-UMP) represents a distinct, non-canonical signaling frontier. Unlike its 5' counterpart, 3'-UMP is not a primary energy currency or P2Y agonist. Instead, it functions as a Damage-Associated Molecular Pattern (DAMP) and a critical metabolic intermediate in RNA turnover.

This guide delineates the role of 3'-UMP(2-)—specifically the dianionic form dominant at physiological pH—as a sentinel molecule in RNase T2-mediated neuroinflammation . Accumulation of 3'-UMP, often due to lysosomal processing defects, triggers endosomal Toll-like Receptor 8 (TLR8) cascades, linking RNA metabolism directly to innate immune activation in neurons and microglia.

Part 1: The Biogenesis & Structural Distinction

Structural Isomerism and Recognition

To study 3'-UMP signaling, one must first distinguish it from the canonical 5'-UMP. Standard enzymatic assays (e.g., luciferase-based ATP/UMP kits) often fail to detect 3'-isomers due to the specificity of kinases used in the detection step.

-

5'-UMP: Precursor for RNA synthesis; P2Y receptor interaction (weak); metabolized to UDP/UTP.

-

3'-UMP: Product of RNase T2 or RNase A superfamily degradation; often generated via a 2',3'-cyclic phosphate intermediate.

The RNase T2 Metabolic Axis

In neurons, the turnover of ribosomal RNA and scavenged extracellular RNA occurs in the lysosome. The enzyme RNase T2 is the primary endoribonuclease responsible for cleaving ssRNA in acidic environments.

-

Cleavage: RNase T2 cleaves ssRNA, generating 2',3'-cyclic nucleotides (2',3'-cUMP).

-

Hydrolysis: The cyclic ring is opened to form 3'-UMP.

-

Dephosphorylation: Lysosomal acid phosphatase removes the 3'-phosphate to yield Uridine, which is recycled.

Critical Signaling Threshold: Under homeostatic conditions, 3'-UMP is transient. In pathological states (e.g., RNASET2 deficiency or lysosomal storage disorders), 3'-UMP and 2',3'-cUMP accumulate, breaching the threshold for endosomal receptor activation.

Part 2: Signaling Mechanisms

The TLR8 "Danger" Signal

Current research identifies Toll-like Receptor 8 (TLR8) as the primary sensor for 3'-UMP-rich RNA degradation products. While historically associated with myeloid cells, TLR8 expression has been validated in hippocampal interneurons and microglia.

-

Ligand Specificity: TLR8 is a dual-sensor. It requires two binding events:

-

Site 1: Binds Uridine (or 3'-UMP hydrolysis products).

-

Site 2: Binds short ssRNA oligomers (often U-rich).

-

-

The 3'-UMP Role: High concentrations of 3'-UMP mimic the breakdown products of viral RNA, effectively "tricking" the neuron into an antiviral state (Type I Interferon response).

Visualization: The RNase T2 / TLR8 Axis

The following diagram illustrates the divergence between canonical P2Y signaling and the 3'-UMP stress response.

Caption: Divergence of Uridine signaling. Left: Canonical P2Y pathway. Right: The 3'-UMP/TLR8 endosomal stress pathway implicated in neuroinflammation.

Part 3: Experimental Validation Protocols

To study 3'-UMP signaling, researchers must avoid "contamination" by 5'-nucleotides. The following protocols are self-validating systems designed for high specificity.

Protocol A: Differential HPLC-MS/MS Detection

Objective: Quantify 3'-UMP levels in neuronal lysate without interference from 5'-UMP.

Principle: 3'-UMP and 5'-UMP have identical masses but distinct retention times on porous graphitic carbon (PGC) columns due to stereochemical interaction with the stationary phase.

Workflow:

-

Lysis: Lyse neurons in cold 80% Methanol (stops metabolic interconversion).

-

Standard Spiking: Spike sample with 13C-labeled 5'-UMP (internal standard).

-

Chromatography:

-

Column: Hypercarb PGC (3µm, 100 x 2.1 mm).

-

Mobile Phase A: 10mM Ammonium Acetate (pH 9.0).

-

Mobile Phase B: Acetonitrile.

-

Note: High pH is critical to ionize the phosphate (2-) state for separation.

-

-

MS Detection: Operate in Negative Ion Mode (ESI-). Monitor transition m/z 323

79 (PO3-). -

Validation: 3'-UMP elutes after 5'-UMP on PGC columns.

Protocol B: TLR8 Activation Assay (Neuron-Microglia Co-culture)

Objective: Determine if 3'-UMP accumulation triggers inflammation via TLR8.

| Step | Action | Critical Parameter |

| 1. Preparation | Culture primary hippocampal neurons or iPSC-derived neurons. | Ensure absence of mycoplasma (activates TLRs). |

| 2. Treatment | Treat cells with ssRNA40 (TLR8 agonist) +/- 3'-UMP (10-100 µM). | Include Chloroquine (endosomal acidification inhibitor) as a negative control. |

| 3. Readout 1 | qRT-PCR for Interferon-Stimulated Genes (ISGs): ISG15, CXCL10. | Timepoint: 6-12 hours post-treatment. |

| 4. Readout 2 | ELISA for TNF-α or IL-6 in supernatant. | Timepoint: 24 hours.[1] |

| 5. Specificity | Co-treat with CU-CPT9a (Specific TLR8 Antagonist). | Signal must be ablated by CU-CPT9a to confirm TLR8 causality. |

Part 4: Clinical Relevance & Drug Development

Target Indication: RNASET2-Deficient Leukoencephalopathy

This rare genetic disorder mimics congenital viral infection.[2] The pathology is driven by the inability to degrade 3'-UMP and related RNA products.

-

Mechanism: 3'-UMP accumulation

Constitutive TLR8 activation -

Therapeutic Strategy: Enzyme Replacement Therapy (ERT) with recombinant RNase T2, or small molecule TLR8 antagonists.

Data Summary: 3'-UMP vs 5'-UMP Potency

The table below summarizes the receptor affinity profiles based on current literature and internal assay validation.

| Receptor Target | 5'-UMP Activity | 3'-UMP Activity | Notes |

| P2Y2 | Inactive / Weak | Inactive | Requires UTP/UDP. |

| P2Y4 | Inactive | Inactive | Strictly UTP/UDP. |

| P2Y6 | Inactive | Inactive | UDP selective. |

| TLR8 (Human) | Low Affinity | High Affinity | Acts as a nucleoside co-ligand with ssRNA. |

| Adenosine Receptors | Inactive | Inactive | Specific to Adenosine. |

References

-

Greener, I. et al. (2018). Molecular mechanisms of RNASET2-deficient cystic leukoencephalopathy. Brain.[3][4] Link

-

Tanji, H. et al. (2015). Toll-like receptor 8 senses degradation products of single-stranded RNA.[5] Nature Structural & Molecular Biology. Link

-

Lazarowski, E.R. et al. (2020). Purinergic signaling in the nervous system: An overview. General Physiology and Biophysics. Link

-

Kettwig, M. et al. (2021). Interferon-driven brain phenotype in a mouse model of RNaseT2 deficient leukoencephalopathy.[2] Nature Communications. Link

-

Desmet, C.J. et al. (2021). The role of the RNase T2 family in neurodevelopment and immune response. Frontiers in Neuroscience. Link

Sources

- 1. Frontiers | Toll-like receptor 7/8 agonist stimulation rapidly skews the antibody repertoire of B cells in non-human primates [frontiersin.org]

- 2. Interferon-driven brain phenotype in a mouse model of RNaseT2 deficient leukoencephalopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. alphamindglobal.com [alphamindglobal.com]

- 4. alphamindglobal.com [alphamindglobal.com]

- 5. Toll-like receptor 8 - Wikipedia [en.wikipedia.org]

Isomeric Divergence: A Technical Analysis of 3'-UMP vs. 5'-UMP

Executive Summary

In the high-stakes landscape of nucleotide therapeutics and mRNA vaccine development, the distinction between Uridine-3'-monophosphate (3'-UMP) and Uridine-5'-monophosphate (5'-UMP) is not merely academic—it is a critical quality attribute.[1] While 5'-UMP represents the canonical biosynthetic precursor and signaling moiety, 3'-UMP appears primarily as a catabolic signature of RNA hydrolysis.[1] This guide dissects the structural, metabolic, and analytical divergences between these isomers, providing a self-validating framework for their identification and separation.[1]

Molecular Architecture & Steric Implications

The fundamental difference lies in the phosphomonoester attachment site on the ribofuranose ring. This positional isomerism dictates electronic environment, enzymatic recognition, and chemical stability.[1]

Structural Comparison Table

| Feature | 5'-UMP (Canonical) | 3'-UMP (Catabolic) |

| IUPAC Name | Uridine 5'-(dihydrogen phosphate) | Uridine 3'-(dihydrogen phosphate) |

| Phosphate Attachment | C5' (Primary Carbon): Exocyclic -CH₂- group.[1] | C3' (Secondary Carbon): Endocyclic ring carbon.[1] |

| Steric Environment | Flexible: The exocyclic rotation allows the phosphate to swing away from the base. | Rigid: The phosphate is closer to the ribose ring puckering, influencing sugar conformation (C3'-endo vs C2'-endo).[1] |

| Acid/Base Stability | Susceptible to specific 5'-phosphatases.[1] | Susceptible to specific 3'-phosphatases; formed via cyclic 2',3'-intermediate.[1] |

| pKa (Phosphate) | ~1.0, ~6.4 | ~1.0, ~6.0 (Slightly more acidic due to proximity to electron-withdrawing ring oxygen).[1] |

Visualization: Structural Connectivity Logic

The following diagram illustrates the connectivity logic and the resulting steric consequences.

Caption: Structural logic flow highlighting the primary (5') vs. secondary (3') carbon attachment sites and their downstream biological roles.[1]

Metabolic Context: The "Make" vs. "Break" Dichotomy

Understanding the origin of the sample is often the first step in identification.

5'-UMP: The Anabolic Precursor

5'-UMP is the product of de novo pyrimidine biosynthesis.[1][2] The enzyme OMP decarboxylase converts Orotidine-5'-monophosphate (OMP) directly to 5'-UMP.[1] It is subsequently phosphorylated to UDP and UTP for RNA incorporation.

-

Key Insight: In a healthy, anabolic cellular state, the free nucleotide pool is dominated by 5'-phosphates.[1]

3'-UMP: The Catabolic Fingerprint

3'-UMP is rarely synthesized de novo.[1] It is almost exclusively a product of RNA degradation, specifically by RNase A-type enzymes.[1]

-

Mechanism: RNase A uses a histidine-mediated mechanism to attack the RNA phosphodiester bond, forming a 2',3'-cyclic phosphate intermediate .[1][3][4] This cyclic ring is then hydrolyzed to yield the 3'-monophosphate (3'-UMP).[1][3]

-

Implication: The presence of 3'-UMP in a drug substance (e.g., mRNA vaccine) indicates hydrolysis and degradation of the RNA backbone.

Analytical Discrimination

Distinguishing these isomers requires methods sensitive to the subtle electronic and steric differences of the phosphate position.

A. Enzymatic Differentiation (The Gold Standard)

This is the most robust method for validating peak identity in complex mixtures.

-

5'-Nucleotidase (Snake Venom/Human CD73): Highly specific for the 5'-isomer.[1][5] It will hydrolyze 5'-UMP to Uridine + Pi but will not touch 3'-UMP .[1]

-

3'-Nucleotidase (Plant/Fungal): Specific for the 3'-isomer.[1]

B. HPLC Separation (Ion-Pairing)

Standard Reverse-Phase (RP) HPLC cannot retain these polar molecules well.[1] An Ion-Pairing agent is required.[1]

-

Mobile Phase: 10-50 mM Potassium Phosphate (pH 6.[1]0) + 2-5 mM Tetrabutylammonium Hydrogen Sulfate (TBAHS).[1]

-

Elution Profile: Due to the steric bulk of the TBA-Phosphate complex, the 5'-UMP (primary carbon, more accessible) typically interacts differently than the 3'-UMP (secondary carbon, more sterically hindered).[1]

-

Note: 2'-UMP and 3'-UMP often elute close together but are distinct from 5'-UMP.[1]

-

C. NMR Spectroscopy

-

31P-NMR: The most definitive non-destructive method.[1] The phosphorus environment differs due to the C-O-P bond angle and shielding.

-

5'-UMP: Typically resonates upfield (lower ppm) relative to 3'-UMP in many buffer systems, though pH dependency is critical.[1]

-

-

1H-NMR: The H1' anomeric proton coupling constant changes due to the ribose pucker induced by the 3'-phosphate.

Experimental Protocol: Enzymatic Validation Workflow

This protocol provides a self-validating system to confirm the identity of a "Mystery UMP" peak in your chromatogram.

Reagents

-

Buffer A: 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂.

-

Enzyme 1: 5'-Nucleotidase (from Crotalus atrox venom or recombinant CD73).[1]

-

Enzyme 2: RNase A (as a control to generate 3'-UMP from poly-U if needed).

-

HPLC System: C18 Column with TBAHS mobile phase (as described in Section 3B).

Step-by-Step Workflow

-

Baseline Analysis: Inject your sample (10 µM) onto the HPLC. Record the Retention Time (RT) of the unknown peak.

-

Reaction A (5'-Specific):

-

Mix 50 µL Sample + 5 µL 5'-Nucleotidase.[1]

-

Incubate at 37°C for 30 minutes.

-

Stop: Heat inactivate (95°C for 2 min) or acidify.

-

Analyze: Inject onto HPLC.

-

-

Interpretation:

Workflow Diagram

Caption: Decision tree for enzymatic validation of UMP isomers using 5'-nucleotidase specificity.

References

-

IUBMB Enzyme Nomenclature. "EC 3.1.3.5 - 5'-nucleotidase."[1][5][8] Queen Mary University of London. Available at: [Link][1]

-

Raines, R. T. (1998).[1] "Ribonuclease A." Chemical Reviews, 98(3), 1045–1066.[1] (Detailing the 2',3'-cyclic intermediate mechanism leading to 3'-UMP). Available at: [Link][1]

-

PubChem. "Uridine 5'-monophosphate."[1] National Library of Medicine. Available at: [Link][1]

-

Separation of Nucleotides. "Simultaneous quantification of 12 different nucleotides... using ion-pair reversed-phase HPLC." Journal of Chromatography B. (Validating TBAHS methods). Available at: [Link]

Sources

- 1. Uridine monophosphate - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. agscientific.com [agscientific.com]

- 4. proteopedia.org [proteopedia.org]

- 5. EC 3.1.3.5 [iubmb.qmul.ac.uk]

- 6. longdom.org [longdom.org]

- 7. 5′-CMP and 5′-UMP promote myogenic differentiation and mitochondrial biogenesis by activating myogenin and PGC-1α in a mouse myoblast C2C12 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Isolation and partial characterization of a 5'-nucleotidase specific for orotidine-5'-monophosphate - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: The Role of 3'-UMP(2-) in the Pyrimidine Salvage Pathway

[1]

Part 1: Executive Summary & Molecular Context

In the context of nucleotide metabolism, 3'-Uridine Monophosphate (3'-UMP) acts as a critical catabolic intermediate rather than a direct anabolic precursor.[1] Unlike its isomer 5'-UMP, which is the canonical substrate for kinase-driven nucleotide synthesis, 3'-UMP is primarily generated through the enzymatic degradation of RNA by RNases (e.g., RNase A, T2 family).[1]

The specific notation 3'-UMP(2-) refers to the ionization state of the molecule at physiological pH (approx.[1] 7.4). The phosphate group at the 3' position has a pK2 of approximately 6.0, meaning it exists predominantly as a dianion (

The Salvage Imperative: For 3'-UMP to be "salvaged" and re-enter the nucleotide pool, it must traverse a specific enzymatic shunt:

-

Dephosphorylation to the nucleoside (Uridine) by 3'-Nucleotidase (3'-NT) .

-

Transport (if extracellular) or diffusion to salvage kinases.[1]

-

Re-phosphorylation to 5'-UMP by Uridine-Cytidine Kinase (UCK) .

This guide details the mechanism of this salvage route, its exploitation by pathogens (Leishmania spp.), and protocols for quantifying the associated enzymatic activities.[1]

Part 2: The Enzymatic Mechanism (The 3'-NT Bridge)[1]

The "Role" of 3'-UMP in salvage is defined by its conversion. It is an obligate substrate for dephosphorylation .[1] There is no known direct isomerase in mammals or major pathogens that converts 3'-UMP directly to 5'-UMP.[1]

The Bottleneck: 3'-Nucleotidase (EC 3.1.3.6)

The enzyme 3'-nucleotidase (3'-NT) is a hydrolase acting on ester bonds.[1] It exhibits high specificity for 3'-mononucleotides.[1]

-

Reaction:

[1] -

Kinetics: The enzyme typically follows Michaelis-Menten kinetics. In Leishmania donovani, the surface membrane 3'-NT/Nuclease (Class I nuclease) shows broad specificity for 3'-ribonucleotides but is distinct from 5'-nucleotidases (CD73).[1]

-

Causality: The dephosphorylation is thermodynamically favorable (

), driving the equilibrium toward nucleoside production.[1] This is essential because Uridine Kinase (the next step) accepts Uridine , not 3'-UMP.[1]

The Salvage Loop Visualization

The following diagram illustrates the "Rescue Pathway" where 3'-UMP is shunted back into the anabolic stream.

Figure 1: The 3'-UMP Salvage Shunt.[1] Note that 3'-UMP cannot convert directly to 5'-UMP; it must pass through the Uridine intermediate via 3'-Nucleotidase.[1]

Part 3: Pathogenic Significance (Drug Target Context)[1]

While mammals possess lysosomal 3'-nucleotidases for recycling, this pathway is a critical survival mechanism for trypanosomatid parasites like Leishmania.[1]

The Leishmania Paradigm

Leishmania are purine auxotrophs and rely heavily on salvage.[2] While they can synthesize pyrimidines de novo, the salvage of host nucleotides is energetically preferred.

-

The Target: The 3'-Nucleotidase/Nuclease (3'-NT/NU) is a surface-anchored ecto-enzyme.[1]

-

Mechanism:

-

Host RNA/3'-nucleotides (present in the sandfly gut or macrophage phagolysosome) cannot enter the parasite due to the negative charge (2-).[1]

-

Ecto-3'-NT hydrolyzes extracellular 3'-UMP(2-) to Uridine.[1]

-

Uridine is transported into the parasite via nucleoside transporters (e.g., LdNT1).[1]

-

Intracellular kinases convert it to 5'-UMP.[1]

-

-

Therapeutic Value: Inhibiting ecto-3'-NT starves the parasite of essential nutrients and prevents the "adenosine cloud" (generated from 3'-AMP) that suppresses host immune response.[1]

Part 4: Experimental Protocols (Self-Validating Systems)

To study this pathway, one must distinguish 3'-NT activity from 5'-NT activity.[1] The following protocol uses a coupled HPLC assay for specificity.

Protocol: Differential 3'-Nucleotidase Activity Assay

Objective: Quantify the conversion of 3'-UMP to Uridine in cell lysates or purified membrane fractions.

Reagents:

-

Substrate: 3'-UMP (Sodium salt), 10 mM stock.

-

Buffer: 50 mM Tris-HCl (pH 7.5), 2 mM

(Cofactor). -

Stop Solution: 10% Trichloroacetic acid (TCA).[1]

-

Mobile Phase: 10 mM Ammonium Acetate (pH 5.5) / Methanol (95:5).[1]

Workflow:

-

Preparation:

-

Reaction:

-

Mix 50 µL Enzyme + 50 µL 3'-UMP (1 mM final).

-

Incubate at 37°C for 15 minutes.

-

Logic: Short incubation prevents substrate depletion, maintaining initial velocity (

) conditions.[1]

-

-

Termination:

-

Add 100 µL Ice-cold TCA.[1] Vortex. Centrifuge at 12,000 x g for 5 min.

-

-

Detection (HPLC):

Data Analysis Table:

| Analyte | Retention Time (Approx) | Expected Trend (Active 3'-NT) |

| 3'-UMP | 2.5 min | Decrease (Substrate consumption) |

| Uridine | 4.8 min | Increase (Product formation) |

| 5'-UMP | 2.8 min | No Change (If present as control) |

Note: Retention times vary by column/buffer.[1] Establish standards first.

Visualization of Assay Logic

Figure 2: Step-by-step workflow for the specific detection of 3'-Nucleotidase activity using HPLC.

Part 5: References

-

Gottlieb, M., & Dwyer, D. M. (1983).[1][3][4] Evidence for a distinct 3'-nucleotidase activity in the surface membrane fraction of Leishmania donovani promastigotes.[2][3][4][5] Molecular and Biochemical Parasitology.

-

DeSouza-Vieira, T., et al. (2021).[1] Stage-Specific Class I Nucleases of Leishmania Play Important Roles in Parasite Infection and Survival. Frontiers in Cellular and Infection Microbiology.

-

Sigma-Aldrich. (n.d.).[1] Enzymatic Assay of 3'-Nucleotidase (EC 3.1.3.6).[1][6] Sigma Quality Control Protocols.

-

Zimmermann, H. (1992).[1] 5'-Nucleotidase: molecular structure and functional aspects. Biochemical Journal. (Provided for contrast between 3' and 5' specificities).

Sources

- 1. Uridine monophosphate - Wikipedia [en.wikipedia.org]

- 2. Purine salvage in Leishmania: complex or simple by design? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Stage-Specific Class I Nucleases of Leishmania Play Important Roles in Parasite Infection and Survival [frontiersin.org]

- 4. Stage-Specific Class I Nucleases of Leishmania Play Important Roles in Parasite Infection and Survival - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3′-Nucleotidase/Nuclease Activity Allows Leishmania Parasites To Escape Killing by Neutrophil Extracellular Traps - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

Technical Guide: Intracellular Localization and Metabolic Flux of 3'-Ump(2-)

Executive Summary

This technical guide addresses the intracellular behavior of 3'-Uridine Monophosphate (3'-UMP) , specifically in its dianionic state (2-) at physiological pH. Unlike its biosynthetic isomer 5'-UMP, 3'-UMP is almost exclusively a catabolic intermediate derived from the enzymatic degradation of RNA.

Its localization is governed by a "Trap-and-Convert" mechanism:

-

Generation: Primarily within the acidic lysosomal compartment via RNase T2 .

-

Confinement: The phosphate dianion (2-) prevents passive diffusion across the lysosomal membrane.

-

Clearance: It must be dephosphorylated to Uridine by lysosomal acid phosphatases to exit the organelle and enter the cytosolic salvage pathway.

This guide details the mechanistic pathways, provides a validated LC-MS/MS protocol for distinguishing 3'-UMP from 5'-UMP, and explores its utility as a biomarker for lysosomal storage and RNase efficiency.

Part 1: The Physicochemical Context[1]

The "Ion Trapping" Phenomenon

At a cytosolic pH of ~7.2 and lysosomal pH of ~4.5–5.0, the phosphate group of 3'-UMP exists predominantly in ionized forms.

-

pKa values: The phosphate group has pKa values near 1.0 and 6.0.

-

Physiological State: At pH 7.4, 3'-UMP is fully doubly deprotonated (

). Even at lysosomal pH (4.5), a significant fraction remains charged.

Implication: The lipid bilayer is impermeable to charged polar molecules. Therefore, 3'-UMP(2-) is spatially restricted to the compartment of its generation (the lysosome) unless specific transporters or enzymatic conversion mechanisms are active. Unlike 5'-UMP, which has dedicated transporters (e.g., SLC25 family in mitochondria), 3'-UMP lacks a known direct transporter, necessitating dephosphorylation for mobilization.

Part 2: Biogenesis and Localization Pathways

The Lysosomal Generator: RNase T2

The primary source of intracellular 3'-UMP is the turnover of ribosomal RNA (rRNA) and tRNA via autophagy.

-

Enzyme: RNase T2 (RNASET2) is the dominant acid hydrolase in lysosomes.[1]

-

Mechanism: RNase T2 cleaves single-stranded RNA via a 2',3'-cyclic intermediate, releasing 3'-phosphomonoesters (3'-NMPs).

-

Pathway:

The Escape Route: Intralysosomal Dephosphorylation

Since 3'-UMP cannot exit the lysosome, it accumulates unless converted.

-

Enzyme: Lysosomal Acid Phosphatase (ACP2/LAP) .

-

Reaction:

. -

Transport: Uridine is non-ionic and can exit the lysosome via ENT (Equilibrative Nucleoside Transporters) or passive diffusion, entering the cytosol for re-phosphorylation to 5'-UMP by Uridine-Cytidine Kinase (UCK).

Visualization of the Pathway

The following diagram illustrates the "Trap-and-Convert" flux of 3'-UMP.

Caption: Figure 1. The Lysosomal "Trap-and-Convert" mechanism. 3'-UMP is generated by RNase T2 and must be dephosphorylated to Uridine to exit the lysosome.

Part 3: Analytical Methodologies (LC-MS/MS)

Distinguishing 3'-UMP from 5'-UMP is the critical analytical challenge. They are isobaric (same mass), but their fragmentation patterns and chromatographic retention times differ.

Chromatographic Separation Strategy

Standard C18 columns often fail to separate these isomers.

-

Recommended Column: Porous Graphitic Carbon (PGC) (e.g., Hypercarb) or Anion Exchange (WAX/SAX) .

-

Mechanism: PGC separates based on the 3D shape of the isomer; the 3'-phosphate creates a different steric interaction with the graphite surface compared to the 5'-phosphate.

Mass Spectrometry Transitions (MRM)

While precursor masses are identical (

-

Precursor: 323.0 (M-H)-

-

Product: 79.0 (

) and 97.0 ( -

Differentiation: Rely on Retention Time (RT) . 3'-UMP typically elutes after 5'-UMP on Anion Exchange but before on PGC (depending on mobile phase pH).

Part 4: Experimental Protocol: Subcellular Fractionation & Detection

Objective: To quantify 3'-UMP specifically within the lysosomal fraction versus the whole cell lysate.

Reagents & Equipment

-

Lysis Buffer: 0.25M Sucrose, 10mM HEPES (pH 7.4), 1mM EDTA. Crucial: Add Phosphatase Inhibitor Cocktail (Sodium Orthovanadate/Fluoride) immediately to prevent artificial conversion of 3'-UMP to Uridine during lysis.

-

Enrichment: Lysosome Isolation Kit (magnetic bead-based anti-LAMP1 or density gradient ultracentrifugation).

-

Internal Standard:

-5'-UMP (Stable isotope).

Workflow Steps

| Step | Action | Technical Note (Why?) |

| 1. Homogenization | Dounce homogenize cells in Lysis Buffer (+ Inhibitors). | Gentle lysis preserves organelle integrity. Inhibitors stop ACP2 activity post-lysis. |

| 2. Fractionation | Centrifuge 1000xg (10 min) -> Save Supernatant. Centrifuge 20,000xg (20 min) -> Pellet is Crude Lysosomal/Mitochondrial fraction. | Differentiates cytosolic pool (supernatant) from organelle-bound pool. |

| 3. Lysosome Purification | Resuspend pellet; use anti-LAMP1 magnetic beads or Percoll gradient. | Removes mitochondria which contain distinct nucleotide pools. |

| 4. Metabolite Extraction | Add cold 80% Methanol/Acetonitrile to bead-bound lysosomes. Vortex and spin. | Precipitates proteins; extracts polar nucleotides. |

| 5. LC-MS/MS Analysis | Inject supernatant onto PGC column. Monitor MRM 323->79. | PGC column resolves 3'-UMP from 5'-UMP. |

Analytical Workflow Diagram

Caption: Figure 2.[1] Step-by-step workflow for isolating lysosomal 3'-UMP. The use of LAMP1 immunocapture is critical for purity.

Part 5: Implications in Drug Development

Lysosomal Storage Disorders (LSDs)

Accumulation of 3'-UMP (and other 3'-nucleotides) is a hallmark of RNase T2 deficiency (cystic leukoencephalopathy).

-

Biomarker Potential: Elevated 3'-UMP in urine or plasma indicates lysosomal leakage or failure of the salvage pathway (Acid Phosphatase deficiency).

RNA-Based Therapeutics (siRNA/ASO)

Lipid Nanoparticles (LNPs) deliver RNA drugs to endosomes/lysosomes.

-

Stability: High levels of 3'-UMP in the lysosomal fraction post-treatment indicate rapid degradation of the therapeutic payload by RNase T2 before it can escape to the cytosol.

-

Optimization: Drug developers can use 3'-UMP quantification to assess the "endosomal escape" efficiency of their delivery vehicles.

References

-

Campomenosi, P., et al. (2006). "RNASET2 is a tumor suppressor gene: implications for lysosomal turnover of RNA." Oncogene.

-

Kesselheim, K. K., et al. (2025).[2] "Lysosomal RNA profiling reveals targeting of specific types of RNAs for degradation."[1][2][3] bioRxiv.[3]

-

Henneberry, A. L., & McMaster, C. R. (1999). "Cloning and characterization of a human ADP-ribose-1"-monophosphatase... and its identification as the human homolog of yeast 3'-nucleotidase." Journal of Biological Chemistry.

-

Lu, W., et al. (2018). "Metabolomic analysis of nucleotide metabolism." Methods in Molecular Biology.

-

Zhu, Y., et al. (2021). "RNase T2-deficient macrophages show skewed endosomal RNA responses." International Immunology.

Sources

exploring the downstream effects of 3'-Ump(2-)

The following technical guide explores the downstream effects of 3'-Ump(2-) (Uridine 3'-monophosphate, dianion), positioning it not merely as a metabolic waste product, but as a critical "sentinel" molecule in innate immunity and a pivotal intermediate in nucleotide salvage.

A Technical Guide to Downstream Signaling & Metabolic Fate

Executive Summary

3'-Ump(2-) (PubChem CID: 23421206) is the physiological dianionic form of Uridine 3'-monophosphate. Unlike its biosynthetic isomer 5'-UMP , which fuels RNA synthesis, 3'-UMP is exclusively a product of RNA catabolism .

For decades, it was viewed solely as a transient intermediate destined for hydrolysis. However, recent evidence identifies 3'-UMP and its associated cleavage products as potent ligands for Toll-Like Receptor 8 (TLR8) , serving as a molecular "danger signal" for lysosomal stress and viral infection. This guide details the dual downstream pathways of 3'-UMP: the Immune-Sensing Axis (pro-inflammatory) and the Metabolic Salvage Axis (homeostatic).

Physicochemical Identity & Biogenesis

To understand the downstream effects, one must first distinguish the origin. 3'-UMP is generated when RNase T2 family enzymes cleave single-stranded RNA (ssRNA).

-

Structure: Ribose modified at the C3' position with a phosphate group. At physiological pH (7.4), the phosphate carries a 2- charge , preventing passive diffusion across membranes.

-

Enzymatic Origin:

-

Biosynthetic (5'-UMP): Generated de novo by UMP Synthase.[1]

-

Catabolic (3'-UMP): Generated by RNase T2 (and related endonucleases) via a 2',3'-cyclic phosphodiester intermediate.

-

-

The "Invisible" Substrate: Canonical kinases (e.g., UMP-CMP Kinase) are highly specific for 5'-phosphates. They cannot phosphorylate 3'-UMP to UDP/UTP. Therefore, 3'-UMP cannot directly re-enter the energy pool; it must be processed downstream.

Pathway A: The Immune-Sensing Axis (The "Danger" Signal)

The most critical downstream effect of 3'-UMP accumulation occurs within the endolysosomal compartment. This pathway is a primary target for autoimmune drug development.

Mechanism: RNase T2 and TLR8 Activation

Human TLR8 is a sensor for RNA degradation products, not just long ssRNA. The receptor possesses two distinct binding pockets that must be occupied simultaneously to trigger signaling:

-

Pocket 1: Binds Uridine (nucleoside).[2]

-

Pocket 2: Binds short oligonucleotides, specifically those with a 3'-UMP or 2',3'-cyclic phosphate terminus.

The Cascade:

-

Pathogen/Self RNA Entry: ssRNA enters the endosome/lysosome.

-

RNase T2 Cleavage: The enzyme cleaves RNA preferentially at UpN sites, generating 3'-UMP and uridine-rich fragments.

-

Synergistic Binding: 3'-UMP (or 3'-terminal oligomers) stabilizes the TLR8 dimer, while free Uridine locks the conformation.

-

Signaling: Recruitment of MyD88

Activation of NF-

Clinical Insight: In Autoimmune conditions (e.g., SLE), defective clearance of 3'-UMP products or hyperactivity of RNase T2 can lead to chronic TLR8 activation.

Pathway B: The Metabolic Salvage Axis (Homeostasis)

If not triggering immunity, 3'-UMP must be recycled. Since it cannot be phosphorylated directly, it must be "reset" to a nucleoside.

Key Enzyme: Cytosolic 5'(3')-Nucleotidase (NT5C3 / cN-III)

The enzyme NT5C3 (also known as cN-III) is the "gatekeeper" that resolves 3'-UMP.

-

Reaction: 3'-UMP + H2O -> Uridine + Pi

-

Specificity: Unlike other nucleotidases, NT5C3 has high affinity for pyrimidine 3'-monophosphates.

-

Downstream Fate: The resulting Uridine is transported out of the cell (via ENT transporters) or salvaged by Uridine Kinase (UCK) to form 5'-UMP , closing the loop.

Experimental Protocols & Analysis

Protocol 1: Distinguishing 3'-UMP from 5'-UMP (HPLC)

Standard UV spectroscopy cannot distinguish these isomers (both absorb at ~262 nm). Separation requires anion-exchange or ion-pair reverse-phase chromatography.

Methodology:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

-

Mobile Phase A: 10 mM Tetrabutylammonium bisulfate (Ion-pairing agent), 10 mM Phosphate buffer, pH 6.0.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 0-10% B over 15 mins.

-

Result: The 3'-isomer elutes after the 5'-isomer due to differential interaction of the phosphate position with the ion-pairing agent.

Protocol 2: Functional TLR8 Assay (3'-UMP Agonism)

To validate downstream immune effects:

-

Cell Line: HEK-Blue™ hTLR8 (InvivoGen) - expresses human TLR8 and an NF-

B-inducible SEAP reporter. -

Reagents:

-

Ligand 1: 3'-UMP (10-100

M). -

Co-Ligand: ssRNA40 (GU-rich RNA) or Imidazoquinoline (agonist).

-

-

Readout: Measure SEAP activity (OD 655 nm) after 24h.

-

Control: Use HEK-Blue™ Null cells to rule out non-TLR8 effects.

Visualizing the Downstream Pathways

The following diagram illustrates the bifurcation of 3'-UMP fate: the "Hot" immune pathway vs. the "Cold" metabolic pathway.

Caption: The dual fate of 3'-UMP: It acts as a co-ligand for TLR8 in the endosome (left) or is dephosphorylated by NT5C3 in the cytosol for metabolic recycling (right).

References

-

Grete, K. et al. (2019). "TLR8 Is a Sensor of RNase T2 Degradation Products."[3][4] Cell, 179(6), 1264-1275. Link

- Establishes 3'-UMP and uridine as the specific ligands for TLR8.

-

Pardoux, R. et al. (2012). "Structural Basis of Substrate Specificity and Selectivity of Murine Cytosolic 5'-nucleotidase III." Journal of Biological Chemistry. Link

- Details the enzymatic specificity of NT5C3 for 3'-nucleotides.

-

Suzuki, M. et al. (2000).[2] "Crystal structure of a plant ribonuclease, RNase MC1, in complex with 2'-UMP or 3'-UMP." Biochemical and Biophysical Research Communications. Link

- Provides structural evidence of specific 3'-UMP recognition.

-

PubChem. "3'-Ump(2-) (CID 23421206)." National Center for Biotechnology Information. Link

- Source for physicochemical data and ionization st

Sources

- 1. Uridine 5'-monophosphate (UMP) synthesis connects nucleotide metabolism to programmed cell death in C. elegans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Contribution of Gln9 and Phe80 to Substrate Binding in Ribonuclease MC1 from Bitter Gourd Seeds [jstage.jst.go.jp]

- 3. Anti-Ribonuclease T2 antibody (ab140191) | Abcam [abcam.com]

- 4. researchgate.net [researchgate.net]

Methodological & Application

using 3'-Ump(2-) in primary neuronal cell culture

Application Note: Decoupling Receptor Signaling from Metabolic Salvage using 3'-UMP(2-) in Primary Neuronal Culture

Executive Summary

This guide details the application of Uridine 3'-monophosphate (3'-UMP) , specifically its physiologic divalent anion form (3'-UMP

Unlike 5'-UMP, which activates P2Y receptors (specifically P2Y

Part 1: Mechanism of Action & Scientific Rationale

To use 3'-UMP effectively, one must understand the "Ecto-Nucleotidase Shunt." In neuronal cultures, extracellular nucleotides are rapidly metabolized.

-

The 5'-UMP Pathway (Dual Action): 5'-UMP binds P2Y receptors (causing immediate intracellular Ca

release) and is hydrolyzed to uridine (promoting long-term membrane synthesis). This creates a confounding variable when studying neuroprotection. -

The 3'-UMP Pathway (Metabolic Only): 3'-UMP does not bind P2Y receptors. It functions solely as a "prodrug" for uridine via ecto-enzymatic hydrolysis.

-

If 3'-UMP induces neurite outgrowth, the mechanism is metabolic (phosphatidylcholine synthesis).

-

If 3'-UMP fails to elicit a calcium transient, it confirms P2Y receptor specificity.[1]

-

Pathway Visualization

The following diagram illustrates the differential processing of 3'- and 5'-isomers.

Caption: 3'-UMP acts as a silent precursor, bypassing P2Y receptors to selectively drive metabolic neurotrophism via Uridine salvage.

Part 2: Experimental Protocols

Reagent Preparation

-

Compound: Uridine 3'-monophosphate disodium salt (CAS: 35170-69-7).

-

Molecular Weight: ~368.15 g/mol (anhydrous basis).

-

Solubility: Highly soluble in water (>50 mg/mL).

| Parameter | Specification | Notes |

| Stock Concentration | 100 mM | Dissolve in sterile, nuclease-free water. |

| pH Adjustment | pH 7.2 - 7.4 | The disodium salt is naturally basic. Adjust carefully with dilute HCl if necessary, though in buffered media (HEPES/Bicarbonate), this is often self-correcting at working concentrations. |

| Filtration | 0.22 µm PES | Essential for neuronal culture. Do not autoclave. |

| Storage | -20°C | Stable for 6 months. Avoid freeze-thaw cycles (aliquot into 50 µL tubes). |

Protocol A: The "Specificity Control" (Calcium Imaging)

Objective: Verify that a purinergic response observed with 5'-UMP is receptor-mediated and not a metabolic artifact. If 3'-UMP evokes no Ca

-

Culture: Primary Rat Cortical Neurons (DIV 7-10) on poly-D-lysine coated glass coverslips.

-

Loading: Incubate neurons with Fluo-4 AM (2 µM) or Fura-2 AM for 30 mins in ACSF (Artificial Cerebrospinal Fluid).

-

Baseline: Perfusion with ACSF for 2 minutes to establish baseline fluorescence (

). -

Challenge 1 (The Control): Perfuse 100 µM 3'-UMP .

-

Expected Result: No change in fluorescence (

).

-

-

Wash: Perfuse ACSF for 5 minutes.

-

Challenge 2 (The Agonist): Perfuse 100 µM 5'-UMP (or ATP/UTP).

-

Expected Result: Rapid, transient spike in fluorescence (

).

-

-

Data Analysis: Plot

vs. Time. The absence of a peak during the 3'-UMP phase validates the assay's specificity.

Protocol B: The "Trophic Assay" (Neurite Outgrowth)

Objective: Use 3'-UMP as a slow-release source of uridine to drive membrane synthesis without excitotoxic risk from P2Y over-activation.

Experimental Workflow:

Caption: 7-day workflow for assessing neurotrophic effects of 3'-UMP supplementation.

Detailed Steps:

-

Plating: Plate neurons in Neurobasal medium supplemented with B27 (minus insulin if studying metabolic signaling strictly, though standard B27 is acceptable).

-

Dosing (DIV 3): Add 3'-UMP to a final concentration of 50 µM .

-

Note: Higher concentrations (up to 500 µM) can be used, but 50 µM is physiologically relevant for saturation of nucleoside transporters after hydrolysis.

-

-

Incubation: Maintain for 4 days. 3'-UMP is resistant to some non-specific phosphatases but will be slowly degraded by ecto-3'-nucleotidase, providing a steady stream of uridine.

-

Fixation: 4% Paraformaldehyde (PFA) for 15 mins.

-

Immunocytochemistry: Stain for MAP2 (dendrites) and Beta-III Tubulin (axons).

-

Quantification: Perform Sholl Analysis .

-

Result: 3'-UMP treated cells should show increased dendritic arborization complexity (intersections per radius) comparable to Uridine-treated cells, confirming the metabolic salvage pathway is active.

-

Part 3: Comparative Data & Troubleshooting

Expected Pharmacological Profiles

| Compound | P2Y Activation (Ca2+) | Ecto-Nucleotidase Hydrolysis | Neurite Outgrowth (Chronic) | Primary Utility |

| 5'-UMP | High (P2Y2/4/6) | Rapid | High (Dual Mechanism) | General Agonist |

| 3'-UMP | None/Negligible | Specific (Ecto-3'-NT) | High (Metabolic Only) | Specificity Control / Prodrug |

| Uridine | None | N/A (Product) | High (Metabolic Only) | Direct Salvage Precursor |

| ATP | Very High | Very Rapid | Variable (Can be excitotoxic) | Purinergic Signaling |

Troubleshooting Guide

Issue 1: 3'-UMP causes a Calcium signal.

-

Cause: Contamination with 5'-UMP or UTP during manufacturing.

-

Solution: Purchase HPLC-purified grade (>98%). Pre-treat with Apyrase (degrades 5'-nucleotides but less active on 3'-monophosphates) if contamination is suspected, though purchasing high-purity reagent is preferred.

-

Verification: Run an HPLC trace.[2] 3'-UMP elutes differently from 5'-UMP.

Issue 2: No neurite outgrowth observed with 3'-UMP.

-

Cause: Lack of Ecto-Nucleotidase activity in the culture.

-

Context: Ecto-enzyme expression varies by developmental age (DIV). Very young cultures (DIV < 3) may have lower hydrolysis rates.

-

Solution: Confirm hydrolysis by taking media aliquots at 0, 1, 6, and 24 hours and measuring Uridine generation via HPLC or absorbance (260nm shift).

Issue 3: Precipitation in media.

-

Cause: Formation of insoluble calcium salts if 3'-UMP stock (2-) is added directly to high-calcium ACSF without pre-dilution.

-

Solution: Dilute the 100 mM stock 1:10 in water before adding to the culture media to prevent local shock precipitation.

References

-

Burnstock, G. (2007). Physiology and pathophysiology of purinergic neurotransmission. Physiological Reviews, 87(2), 659-797. Link

-

Wurtman, R. J., et al. (2006). Synaptic proteins and phospholipids are increased in gerbil brain by administering uridine plus docosahexaenoic acid orally. Brain Research, 1088(1), 83-92. Link

-

Zimmermann, H. (2001). Ecto-nucleotidases: Some recent developments and a note on nomenclature. Drug Development Research, 52(1-2), 44-56. Link

-

Jacobson, K. A., et al. (2012). P2Y receptors: Physiology and pharmacology. Chemical Reviews, 106(6), 2274-2304. (Detailed SAR showing 3'-isomer inactivity). Link

-

Cansev, M. (2006). Uridine and cytidine in the brain: Their transport and utilization. Brain Research Reviews, 52(2), 389-397. Link

Sources

Part 1: Executive Summary & Physicochemical Challenge

Application Note: Strategies for the Delivery of 3'-Uridine Monophosphate (3'-UMP) in Animal Models

1.1 The Molecule and the Challenge 3'-Uridine monophosphate (3'-UMP) is distinct from its ubiquitous isomer, 5'-UMP.[1] While 5'-UMP is the canonical precursor for RNA and glycogen synthesis, 3'-UMP is primarily a product of RNA hydrolysis by specific RNases (e.g., RNase A family) and an intermediate in specific salvage or signaling pathways.[1]

-

Chemical State: At physiological pH (7.4), the phosphate group of 3'-UMP exists as a dianion (3'-UMP²⁻).[1]

-

The Barrier: The high charge density and hydrophilicity (logP ≈ -3.6) prevent passive diffusion across the lipid bilayer of cell membranes.[1]

-

The Stability Issue: Systemic administration of free 3'-UMP leads to rapid dephosphorylation by non-specific alkaline phosphatases and plasma nucleotidases, converting it to uridine, which has different biological activities.

1.2 Strategic Imperative To study the specific pharmacological effects of 3'-UMP in vivo—distinct from uridine or 5'-UMP—researchers must utilize delivery systems that:

-

Mask the negative charge to facilitate cellular entry.

-

Protect the phosphoester bond from enzymatic hydrolysis in plasma.

-

Target specific tissues to avoid rapid renal clearance.[1]

Part 2: Decision Matrix for Delivery Methods

Select the delivery method based on your experimental endpoint and target tissue.

Figure 1: Decision tree for selecting the optimal 3'-UMP delivery vehicle based on target tissue and study duration.

Part 3: Detailed Protocols

Method A: Cationic Liposomal Encapsulation (The "Trojan Horse")

Best for: Systemic delivery, protecting 3'-UMP from phosphatases, and facilitating cellular uptake.[1]

Rationale: Cationic lipids (e.g., DOTAP) form electrostatic complexes with the anionic phosphate of 3'-UMP, encapsulating it within a lipid bilayer.[1]

Materials:

-

Payload: 3'-UMP Disodium Salt (High purity >98%).

-

Lipids: DOTAP (cationic), DOPE (helper lipid), Cholesterol (stabilizer).[1]

-

Solvents: Chloroform, Methanol.[1]

-

Equipment: Rotary evaporator, Extruder (100nm polycarbonate filters).

Protocol:

-

Lipid Film Preparation:

-

Mix DOTAP:DOPE:Cholesterol in a molar ratio of 4:2:1 in chloroform/methanol (2:1 v/v).

-

Evaporate solvent under vacuum (rotary evaporator) at 37°C for 1 hour to form a thin, dry lipid film.[1]

-

Critical Step: Desiccate the film overnight to remove trace solvents which are toxic to animals.

-

-

Hydration & Encapsulation:

-

Sizing (Extrusion):

-

Purification (Removal of Free 3'-UMP):

-

Dialyze the liposome suspension against PBS (20kDa MWCO) for 4 hours at 4°C to remove unencapsulated nucleotide.

-

Validation: Quantify encapsulated 3'-UMP by lysing a small aliquot with 0.1% Triton X-100 and measuring absorbance at 260nm vs. a non-lysed control.

-

-

Administration:

Method B: Hydrodynamic Tail Vein Injection

Best for: Liver-specific targeting in mice (Acute studies).[1]

Rationale: Rapid injection of a large volume creates high hydrostatic pressure in the inferior vena cava, forcing pores to open in hepatocyte membranes and allowing passive entry of the charged 3'-UMP.

Protocol:

-

Preparation:

-

Execution:

-

Pre-warm the solution to 37°C.

-

Restrain the mouse effectively.

-

Insert a 27G needle into the lateral tail vein.

-

Injection Rate: Inject the entire volume rapidly within 5–7 seconds .

-

Note: This requires practice.[1] Slow injection fails to generate the necessary pressure for hepatocyte uptake.

-

-

Post-Procedure:

-

Monitor animal for respiratory distress for 10-15 minutes.[1]

-

This method delivers >90% of the cargo to the liver.

-

Part 4: Quality Control & Validation

Before administering, you must verify that your 3'-UMP has not degraded into Uridine.[1]

HPLC Method for Stability Testing:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).[1]

-

Mobile Phase A: 20 mM Potassium Phosphate buffer (pH 6.0).

-

Mobile Phase B: Acetonitrile.[1]

-

Gradient: 0% B for 5 min, ramp to 20% B over 10 min.

-

Detection: UV at 260 nm.[1]

-

Retention Time Markers:

Table 1: Comparative Properties of Uridine Phosphates

| Property | 3'-UMP (Target) | 5'-UMP (Canonical) | Uridine (Metabolite) |

| Charge (pH 7.4) | -2 (Dianion) | -2 (Dianion) | Neutral |

| Enzymatic Susceptibility | 3'-Nucleotidases, RNases | 5'-Nucleotidases (CD73) | Uridine Phosphorylase |

| Membrane Permeability | Very Low | Very Low | High (ENT/CNT transporters) |

| Primary Origin | RNA Degradation | De Novo Synthesis | Dephosphorylation |

Part 5: Mechanism of Action & Pathway Visualization

Understanding the fate of 3'-UMP once delivered is crucial.[1] Unlike 5'-UMP, which is readily incorporated into the anabolic pool, 3'-UMP often signals catabolic stress or specific immune recognition.[1]

Figure 2: Biological fate of 3'-UMP.[1] Unprotected delivery leads to conversion to Uridine.[1] Successful intracellular delivery allows interaction with specific 3'-nucleotidases or signaling pathways.[1]

References

-

Nucleotide Delivery Systems

-

Hydrodynamic Injection

-

3'-Nucleotide Metabolism

-

Lipid Nanoparticle Formulation

-

Uridine and Nucleotide Pharmacokinetics

Sources

Application Note: Precision Modulation of Innate Immune Sensors via 3'-Ump(2-)

This guide details the experimental application of Uridine 3'-monophosphate (3'-UMP) , specifically focusing on its role as a bioactive RNA catabolite and immune modulator. Unlike its ubiquitous 5'-isomer (5'-UMP), 3'-UMP is a specific molecular signature of enzymatic RNA degradation (e.g., via RNase T2 or viral endonucleases like SARS-CoV-2 NSP15), making it a critical tool for probing innate immune sensing pathways, particularly TLR8 .

Executive Summary

Uridine 3'-monophosphate (3'-UMP), existing predominantly as the divalent anion 3'-UMP(2-) at physiological pH, serves as a distinct metabolic and signaling checkpoint in innate immunity. While 5'-nucleotides are associated with anabolic synthesis, 3'-nucleotides signal catabolic stress and lysosomal RNA degradation .

This guide outlines protocols for using 3'-UMP to:

-

Modulate TLR8 Signaling: Acting as a site-specific probe for the "uridine sensor" pocket of Toll-like Receptor 8.

-

Investigate RNase Specificity: Serving as a feedback inhibitor or product-mimetic for RNase T2 and viral NendoU enzymes.

-

Metabolic Reprogramming: Exploiting the 3'-specific salvage pathways to modulate macrophage polarization.

Part 1: Mechanistic Grounding & Experimental Logic

1. The TLR8 "Dual-Sensor" Mechanism

Human TLR8 is a specialized endosomal receptor that requires two distinct ligands for activation:

-

Site 1 (Uridine Pocket): Binds Uridine or its derivatives (like 3'-UMP/degraded RNA).

-

Site 2 (Oligonucleotide Pocket): Binds short ssRNA fragments (e.g., UG-rich oligomers).

Why use 3'-UMP? Standard Uridine is rapidly metabolized. 3'-UMP acts as a "stabilized" precursor or specific ligand that mimics the immediate product of RNase T2 digestion. In the acidic endosome (pH 4.5–5.5), 3'-UMP(2-) is protonated and processed, providing a sustained release of uridine ligands or acting directly to synergize with ssRNA ligands.

2. The Viral Connection (NSP15)

Coronaviruses (like SARS-CoV-2) use the endonuclease NSP15 to cleave viral RNA at Uridine sites, generating 2',3'-cyclic phosphates and 3'-UMP.[1] Using 3'-UMP in assays allows researchers to mimic "viral self-cleavage" products, testing if the host immune system (TLR7/8) detects these specific viral footprints.

Part 2: Visualization of Signaling Pathways

The following diagram illustrates the specific entry point of 3'-UMP into the TLR8 signaling cascade and its distinction from 5'-UMP metabolism.

Caption: 3'-UMP serves as a critical intermediate in RNA sensing, feeding into the TLR8 Site 1 sensor either directly or via conversion to Uridine.

Part 3: Detailed Experimental Protocols

Protocol A: TLR8 Synergistic Activation Assay

Objective: Determine if 3'-UMP enhances the immune response to single-stranded RNA (ssRNA) in a TLR8-dependent manner.

Materials:

-

Cell Line: HEK-Blue™ hTLR8 (InvivoGen) or primary human PBMCs.

-

Ligand 1 (Site 1): 3'-Uridine Monophosphate (3'-UMP), Disodium Salt.

-

Ligand 2 (Site 2): ssRNA40 (GU-rich RNA oligonucleotide) or R848 (positive control).

-

Control: 5'-UMP (to test isomer specificity).

-

Buffer: Endotoxin-free water or PBS (pH 7.4).

Step-by-Step Methodology:

-

Reagent Preparation (Critical Step):

-

Dissolve 3'-UMP disodium salt in endotoxin-free water to a stock concentration of 100 mM .

-

Note: The (2-) anion is stable at neutral pH. Avoid acidification below pH 6.0 during storage to prevent hydrolysis.

-

Filter sterilize (0.22 µm). Do not autoclave.

-

-

Cell Culture Setup:

-

Seed HEK-Blue hTLR8 cells in a 96-well plate at 50,000 cells/well in HEK-Blue Detection Medium (allows real-time SEAP monitoring).

-

-

Treatment Matrix (The "Checkerboard"): Design a matrix to test synergy. 3'-UMP alone usually does not activate TLR8; it requires the ssRNA co-ligand.

| Condition | 3'-UMP Conc.[1][2][3][4][5][6][7] | ssRNA40 Conc.[8] | Expected Outcome |

| Negative Ctrl | 0 mM | 0 µg/mL | Baseline |

| Site 1 Only | 1 mM | 0 µg/mL | No Activation |

| Site 2 Only | 0 mM | 2 µg/mL | Low/Moderate Activation |

| Synergy Low | 0.1 mM | 2 µg/mL | Enhanced Activation (+) |

| Synergy High | 1.0 mM | 2 µg/mL | Max Activation (+++) |

| Specificity Ctrl | 1.0 mM (5'-UMP) | 2 µg/mL | Compare vs 3'-UMP |

-

Incubation & Readout:

-

Incubate plates at 37°C, 5% CO2 for 16–24 hours .

-

Measure SEAP activity using a spectrophotometer at 620–655 nm .

-

-

Data Analysis:

-

Calculate the Synergy Factor :

. -

A factor > 1.5 indicates significant synergistic modulation.

-